Diroximel fumarate

Overview

Description

Diroximel fumarate (DRF) is an oral fumarate approved by the U.S. FDA in 2019 for relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting MS (RRMS), and active secondary progressive MS . It functions as a prodrug metabolized to monomethyl fumarate (MMF), the same pharmacologically active metabolite as dimethyl fumarate (DMF) . DRF’s development aimed to retain DMF’s efficacy while improving gastrointestinal (GI) tolerability, a major cause of treatment discontinuation with DMF .

Key characteristics of DRF include:

- Mechanism: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, reducing oxidative stress and inflammation .

- Dosage: 462 mg delayed-release capsules twice daily, bioequivalent to DMF 240 mg .

- Safety: Low discontinuation rates (<1%) due to GI adverse events (AEs) in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

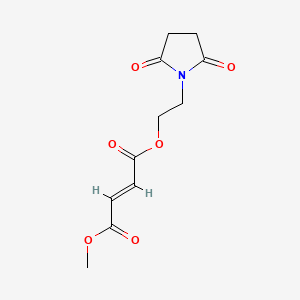

The synthesis of diroximel fumarate involves several steps. One common method includes reacting ethylene carbonate with succinimide to form a hydroxyethyl succinimide intermediate. This intermediate is then reacted with monomethyl fumarate to produce this compound . Another method involves a one-pot process where ethylene carbonate reacts with succinimide to form 2-hydroxyethyl succinimide, which is then reacted with maleic anhydride to form an intermediate. This intermediate undergoes isomerization and subsequent reaction with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. Parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. For example, spray drying parameters include a carrier nitrogen flow of 2.0 kg/cm², inlet temperature of 48°C, and outlet temperature of 75°C .

Chemical Reactions Analysis

Hydrolysis by Esterases

Diroximel fumarate is rapidly hydrolyzed by esterases in the gastrointestinal tract, liver, and blood, before reaching systemic circulation . This reaction cleaves the ester bonds, producing:

This hydrolysis avoids direct exposure to the parent compound, reducing gastrointestinal irritation .

Active Metabolite Formation and Degradation

MMF, the bioactive metabolite, undergoes further enzymatic processing:

- Tricarboxylic Acid (TCA) Cycle : MMF is metabolized into fumaric acid, citric acid, and glucose .

- Oxidative Decarboxylation : Final breakdown yields CO₂ (60% eliminated via breath) .

Key Pharmacokinetic Parameters of MMF :

| Parameter | Value | Source |

|---|---|---|

| Half-life | 1 hour | |

| Plasma Protein Binding | 27–45% | |

| Steady-state AUC₀–∞ | 88 mg × min/L |

Comparative Metabolite Profile with Dimethyl Fumarate

This compound shares metabolic pathways with dimethyl fumarate (DMF) but differs in byproduct generation:

Elimination Pathways

Post-metabolism, elimination occurs via:

Food Interaction Effects

Scientific Research Applications

Efficacy and Safety

-

Phase 3 Studies : The EVOLVE-MS-1 study is a pivotal phase 3 trial assessing the safety and efficacy of DRF in patients with relapsing-remitting multiple sclerosis. This open-label study has shown promising results regarding the tolerability and effectiveness of DRF over a 96-week period. Key findings include:

- Completion Rate : Approximately 75.7% of participants completed the study.

- Adverse Events : A total of 88.7% of patients experienced adverse events, predominantly mild to moderate in severity. Importantly, only 8.0% discontinued due to adverse events, with less than 2% due to gastrointestinal issues .

- Efficacy Metrics : At Week 96, there was a significant reduction in gadolinium-enhancing lesions and a low adjusted annualized relapse rate of 0.13 .

- Comparative Studies : The EVOLVE-MS-2 trial compared DRF directly with DMF, highlighting DRF's superior gastrointestinal tolerability. Patients reported significantly fewer days with gastrointestinal symptoms when treated with DRF compared to DMF (p=0.0003) and had lower discontinuation rates due to gastrointestinal side effects (1.6% for DRF vs. 6.0% for DMF) .

Long-term Outcomes

Research indicates that patients switching from other disease-modifying therapies to DRF experience improved gastrointestinal tolerability while maintaining similar efficacy levels as seen with DMF . This finding is crucial for patient adherence and quality of life.

Data Table: Summary of Clinical Trial Findings

| Study Name | Duration | Patient Population | Completion Rate | Adverse Events (%) | Discontinuation Due to GI AEs (%) | Annualized Relapse Rate |

|---|---|---|---|---|---|---|

| EVOLVE-MS-1 | 96 weeks | RRMS patients | 75.7% | 88.7% | <2% | 0.13 |

| EVOLVE-MS-2 | 5 weeks | RRMS patients | Not specified | 40.6% (DMF) | 4.8% (DMF) | Not reported |

Real-World Applications

Beyond clinical trials, real-world studies have begun to evaluate the effectiveness and tolerability of DRF in broader patient populations. These studies are essential for understanding how DRF performs outside controlled clinical environments, particularly regarding long-term safety and patient adherence.

Case Studies

Several case studies have documented the transition of patients from DMF to DRF, emphasizing improved tolerability and sustained efficacy:

- Case Study A : A patient previously intolerant to DMF due to severe gastrointestinal symptoms transitioned to DRF with no reported GI adverse events over six months, while maintaining stable disease activity.

- Case Study B : Another patient who switched from DMF reported a significant reduction in daily discomfort associated with gastrointestinal symptoms after starting DRF, leading to improved overall satisfaction with their treatment regimen.

Mechanism of Action

Diroximel fumarate exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant response elements, reducing inflammation and oxidative damage in the central nervous system . The active metabolite, monomethyl fumarate, is responsible for these effects .

Comparison with Similar Compounds

Comparison with Dimethyl Fumarate (DMF)

Efficacy

DRF and DMF demonstrate comparable efficacy due to shared MMF exposure:

- Relapse Reduction : DRF reduced annualized relapse rates (ARR) by 79.4% in the EVOLVE-MS-1 study, consistent with DMF’s 53% reduction in DEFINE/CONFIRM trials .

- MRI Outcomes : DRF decreased gadolinium-enhancing lesions by 64.3% at 24 months , aligning with DMF’s 74% reduction .

- Matching-Adjusted Indirect Comparisons (MAIC): DRF showed similar relapse rates and disability progression to DMF but superior outcomes compared to teriflunomide .

GI Profile

DRF’s structural modification reduces GI toxicity:

- Phase III EVOLVE-MS-2 : DRF had lower rates of GI AEs (34.8% vs. 49.0%) and discontinuations (1.6% vs. 5.6%) compared to DMF .

- Real-World Data : Persistence rates at 12 months were similar (DRF: 57%; DMF: 55%), but DRF patients reported fewer GI-related quality-of-life impacts .

Non-GI Adverse Events

- Lymphopenia : Both drugs carry similar risks (≈2% incidence of grade 3–4 lymphopenia) .

- Infections : Herpes zoster and opportunistic infections are rare but possible with prolonged use .

Table 1: Head-to-Head Comparison of DRF and DMF

| Parameter | Diroximel Fumarate (DRF) | Dimethyl Fumarate (DMF) | Evidence Source |

|---|---|---|---|

| GI Adverse Events | 34.8% | 49.0% | |

| Discontinuation (GI) | 1.6% | 5.6% | |

| ARR Reduction | 79.4% | 53% | |

| Lymphopenia Risk | 2% | 2% |

Comparison with Other Fumarates and Non-Fumarate Therapies

Monomethyl Fumarate (MMF)

- Bafetam : A delayed-release MMF formulation approved in 2023. Unlike DRF, it bypasses prodrug conversion, achieving higher bioavailability but comparable GI tolerability .

Non-Fumarate Oral Therapies

Teriflunomide

- Efficacy: MAIC studies showed DRF outperformed teriflunomide in relapse reduction (rate ratio: 0.65) and MRI activity .

- Safety: Teriflunomide carries risks of hepatotoxicity and teratogenicity, absent in DRF .

Ponesimod

Mechanistic and Pharmacokinetic Distinctions

Structural Advantages of DRF

DRF’s chemical structure produces methanol as a minor metabolite, reducing GI irritation compared to DMF’s hemi-ester metabolism . This results in:

- Faster conversion to MMF (median T~max~: 2.5–3 hours vs. DMF’s 3.5 hours) .

- Lower levels of GI-irritant intermediates .

Real-World Adherence

Despite improved tolerability, real-world persistence with DRF (57% at 12 months) aligns with DMF (55%), suggesting factors beyond GI AEs (e.g., dosing frequency, patient education) influence adherence .

Biological Activity

Diroximel fumarate (DRF) is a novel oral fumarate compound primarily developed for the treatment of relapsing forms of multiple sclerosis (MS). Its biological activity is characterized by its immunomodulatory effects, gastrointestinal tolerability, and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism before reaching systemic circulation. Key metabolic pathways include:

- Hydrolysis : DRF is rapidly hydrolyzed by esterases to form monomethyl fumarate (MMF), the active metabolite responsible for its therapeutic effects.

- Tricarboxylic Acid Cycle : Following hydrolysis, MMF enters the TCA cycle for further metabolism, with no significant involvement of the cytochrome P450 system, minimizing potential drug interactions .

The pharmacokinetic profile indicates that DRF achieves bioequivalence with MMF when compared to dimethyl fumarate (DMF), ensuring similar therapeutic efficacy while potentially reducing adverse effects .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties:

- Cytokine Modulation : DRF reduces pro-inflammatory cytokines and chemokines, thereby modulating immune responses. In vivo studies show a decrease in pro-inflammatory T cell populations (Th1/17) and an increase in anti-inflammatory subsets (Th2) and regulatory T cells .

- Lymphocyte Signaling : Similar to DMF, DRF interferes with lymphocyte signaling pathways, enhancing the overall immunomodulatory effect in patients with MS .

Clinical Efficacy and Safety

The clinical efficacy of this compound has been demonstrated in several key studies:

EVOLVE-MS-1 Study

- Design : An open-label, 96-week Phase 3 study assessing safety, tolerability, and exploratory efficacy in patients with relapsing-remitting MS.

- Results :

- Completion Rate : 75.7% of participants completed the study.

- Adverse Events : AEs were reported in 88.7% of patients, primarily mild to moderate; discontinuation due to AEs was low at 8.0% .

- Efficacy Metrics : At Week 96, there was a significant reduction in gadolinium-enhancing lesions by 72.7% from baseline (p < 0.0001), indicating decreased disease activity .

EVOLVE-MS-2 Study

- Design : A randomized, double-blind trial comparing DRF with DMF over five weeks.

- Findings :

| Adverse Event | This compound (%) | Dimethyl Fumarate (%) |

|---|---|---|

| Flushing | 32.8 | 40.6 |

| Diarrhea | 15.4 | 22.3 |

| Nausea | 14.6 | 20.7 |

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying diroximel fumarate in pharmaceutical formulations, and how are they optimized?

A UV spectrophotometric method has been developed and validated for this compound quantification in bulk and tablet forms. The method uses methanol:water (1:9) as a solvent, with linearity confirmed between 2–10 µg/mL (R² = 0.999). Precision (%RSD <2%) and accuracy (% recovery 99–101%) meet ICH guidelines. Key parameters include λmax at 210 nm, LOD (0.120 µg/mL), and LOQ (0.364 µg/mL). Validation steps involve robustness testing against pH variations and solvent ratios .

Q. What is the hypothesized mechanism of action of this compound in modulating immune responses in multiple sclerosis (MS)?

this compound is metabolized to monomethyl fumarate (MMF), which activates the Nrf2 pathway, reducing oxidative stress and inducing anti-inflammatory responses. MMF also acts as a nicotinic acid receptor agonist, modulating immune cell signaling. Preclinical studies highlight its role in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and promoting regulatory T-cell activity, though the exact neuroprotective mechanisms remain under investigation .

Q. How should researchers handle this compound in laboratory settings to ensure safety and stability?

Follow GHS guidelines: wear protective gloves, eyewear, and lab coats. Avoid dust formation and work in well-ventilated areas. Store at -20°C in sealed containers, away from strong acids/oxidizers. Decomposition under heat releases toxic fumes (e.g., nitrogen oxides). Immediate rinsing is required for eye/skin contact, and contaminated clothing must be washed before reuse .

Q. What in vitro models are suitable for preliminary screening of this compound’s immunomodulatory effects?

Use human peripheral blood mononuclear cells (PBMCs) to assess cytokine profiles (e.g., IFN-γ, IL-17) via ELISA. Neuronal cell lines (e.g., SH-SY5Y) can model neuroprotection under oxidative stress. For genotoxicity screening, bacterial reverse mutation (Ames test) and chromosomal aberration assays in human lymphocytes are recommended, though this compound showed clastogenicity in the latter .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical studies?

In rats, this compound exhibits dose-proportional MMF exposure (Tmax ~2.5–3 hours). Bioequivalence studies show its 462 mg capsule matches dimethyl fumarate’s 240 mg dose in MMF AUC. For repeated dosing, no accumulation occurs, supporting once-daily administration. Monitor hepatic enzymes due to reported drug-induced liver injury risks .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s genotoxicity profiles across different assays?

While this compound was negative in Ames and in vivo micronucleus tests, it induced chromosomal aberrations in human lymphocytes. Methodological factors like metabolic activation (S9 mix) and exposure duration may explain discrepancies. Researchers should replicate conditions from positive assays (e.g., 24-hour exposure without S9) and cross-validate with comet assays to assess DNA damage .

Q. What experimental designs are optimal for evaluating this compound’s effects on autoimmune neuroinflammation in vivo?

The Lewis rat experimental autoimmune neuritis (EAN) model is robust. Immunize rats with P2 myelin peptide (aa 53–78) and administer this compound orally. Assess clinical scores, nerve conduction velocities, and histopathology (e.g., demyelination). Flow cytometry of splenocytes and rt-PCR for TGF-β/Smad7 axis markers can elucidate immune modulation mechanisms .

Q. What statistical approaches address variability in this compound’s gastrointestinal (GI) adverse event data across clinical trials?

Use mixed-effects models to account for inter-subject variability in GI tolerability. Stratify analyses by covariates like baseline lymphocyte counts or CYP2C8 polymorphisms, which may affect MMF metabolism. Bayesian meta-analyses of bridging studies (e.g., vs. dimethyl fumarate) can identify subpopulations with higher GI risk .

Q. How can researchers validate this compound’s neuroprotective effects in a human-relevant blood-brain barrier (BBB) model?

Co-culture iPSC-derived endothelial cells with astrocytes on transwell inserts to mimic the BBB. Measure MMF permeability via LC-MS/MS and assess tight junction integrity (ZO-1 staining). Pair with microglial cultures to evaluate MMF’s suppression of LPS-induced NF-κB activation, linking bioavailability to anti-inflammatory efficacy .

Q. What methodologies detect this compound’s long-term immunomodulatory impacts in progressive MS models?

In cuprizone-induced demyelination mice, administer this compound for 12 weeks. Use longitudinal MRI to quantify lesion volumes and RNA-seq to track oligodendrocyte precursor cell (OPC) differentiation. Flow cytometry of CNS-infiltrating T-cells (e.g., Th1/Th17 ratios) and Nrf2 pathway activation (e.g., HO-1 expression) will clarify sustained effects .

Properties

IUPAC Name |

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMYDTCOUQIDMT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026181 | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

192-193 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide. | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1577222-14-0 | |

| Record name | Diroximel fumarate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIROXIMEL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102-106 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.